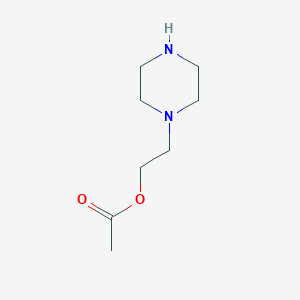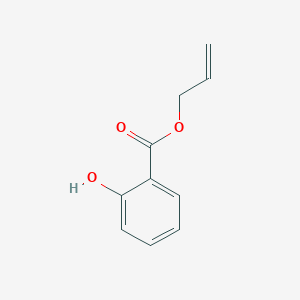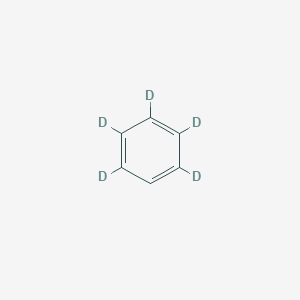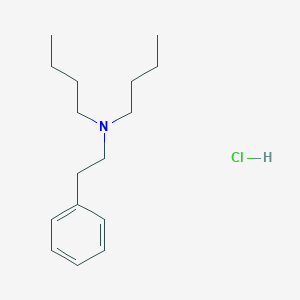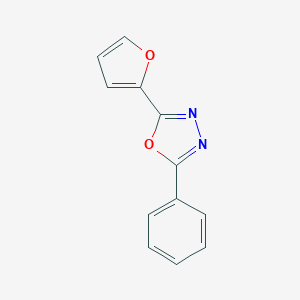
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a furan ring, a phenyl group, and an oxadiazole ring, which gives it unique properties that make it useful in different areas of research.
Mécanisme D'action
The mechanism of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a semiconducting material, allowing for the flow of electrons in electronic devices. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a fluorescent probe, binding to specific proteins and enzymes to allow for their visualization and study.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole vary depending on its application. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used to study protein-ligand interactions and enzyme kinetics, providing valuable insights into the mechanisms of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its high yield synthesis, its versatility in different fields of science, and its unique properties that make it useful as a building block for the synthesis of other compounds. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, including its potential use as a therapeutic agent for cancer and other diseases, its further optimization as a building block for the synthesis of organic semiconductors, and its continued use as a fluorescent probe for the study of protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole and its potential limitations and toxicities.
Méthodes De Synthèse
The synthesis of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole can be achieved through a variety of methods, including the reaction of furfurylamine with phenylglyoxylic acid in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 2-aminofuran with phenyl isocyanate in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce high yields of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, making it readily available for scientific research.
Applications De Recherche Scientifique
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various fields of science, including materials science, medicinal chemistry, and biochemistry. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices such as solar cells and transistors. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.
Propriétés
Numéro CAS |
14093-97-1 |
|---|---|
Nom du produit |
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole |
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H |
Clé InChI |
RUMMFSKZAJIGOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Autres numéros CAS |
14093-97-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



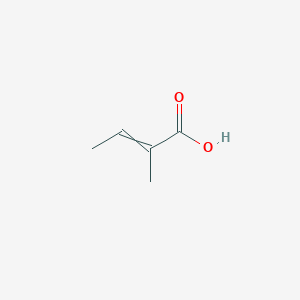
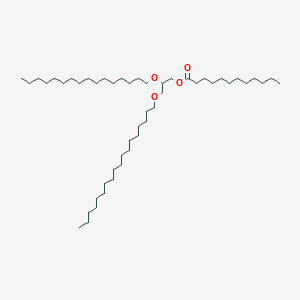
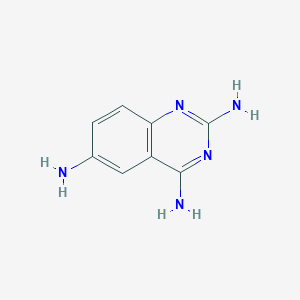
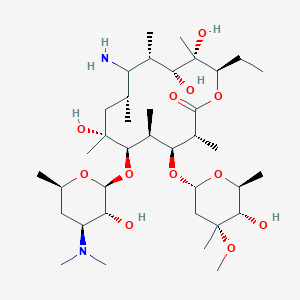
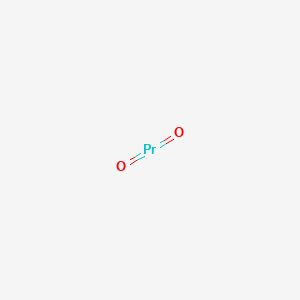
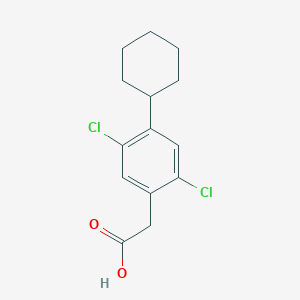
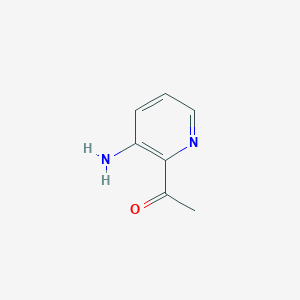
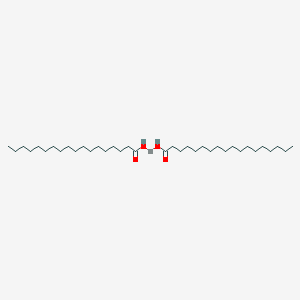
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
